molecular formula C5H5N3O2 B11924678 6-[(Z)-hydroxyiminomethyl]-1H-pyrimidin-2-one

6-[(Z)-hydroxyiminomethyl]-1H-pyrimidin-2-one

Cat. No.: B11924678
M. Wt: 139.11 g/mol
InChI Key: XBWGLAJSRHRQSF-CLTKARDFSA-N
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Description

6-[(Z)-hydroxyiminomethyl]-1H-pyrimidin-2-one is a chemical compound with a unique structure characterized by a pyrimidinone core and a hydroxyiminomethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(Z)-hydroxyiminomethyl]-1H-pyrimidin-2-one typically involves the reaction of a pyrimidinone derivative with hydroxylamine under specific conditions. The reaction is usually carried out in an aqueous or organic solvent, with the pH adjusted to facilitate the formation of the hydroxyiminomethyl group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as crystallization and chromatography are often employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

6-[(Z)-hydroxyiminomethyl]-1H-pyrimidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the hydroxyiminomethyl group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyiminomethyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

6-[(Z)-hydroxyiminomethyl]-1H-pyrimidin-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-[(Z)-hydroxyiminomethyl]-1H-pyrimidin-2-one involves its interaction with specific molecular targets. The hydroxyiminomethyl group can form hydrogen bonds and other interactions with biological molecules, influencing their function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 6-[(Z)-hydroxyiminomethyl]-2-oxo-1H-pyridine-3-carbonitrile
  • 6-[(Z)-hydroxyiminomethyl]-1H-pyrimidin-4-one

Uniqueness

6-[(Z)-hydroxyiminomethyl]-1H-pyrimidin-2-one is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C5H5N3O2

Molecular Weight

139.11 g/mol

IUPAC Name

6-[(Z)-hydroxyiminomethyl]-1H-pyrimidin-2-one

InChI

InChI=1S/C5H5N3O2/c9-5-6-2-1-4(8-5)3-7-10/h1-3,10H,(H,6,8,9)/b7-3-

InChI Key

XBWGLAJSRHRQSF-CLTKARDFSA-N

Isomeric SMILES

C1=C(NC(=O)N=C1)/C=N\O

Canonical SMILES

C1=C(NC(=O)N=C1)C=NO

Origin of Product

United States

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